

Molecular geometry of the croconate dianion

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Compound of Interest

Compound Name:	<i>Croconic acid disodium salt</i>
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An In-depth Technical Guide to the Molecular Geometry of the Croconate Dianion

This technical guide provides a comprehensive overview of the molecular geometry of the croconate dianion ($C_5O_5^{2-}$), a fascinating oxocarbon with significant academic and industrial interest. The content is tailored for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and visual representations of its key attributes and characterization workflow.

Introduction to the Croconate Dianion

The croconate dianion is a cyclic oxocarbon anion with the chemical formula $C_5O_5^{2-}$. It is known for its planarity, high symmetry, and aromatic character due to the delocalization of π -electrons across the five-membered ring.^{[1][2]} This electron delocalization contributes to its stability and unique spectroscopic and electronic properties. The dianion is typically studied in the form of its salts, with various cations influencing the crystal packing and, to a lesser extent, the geometry of the anion itself.^[3] Understanding the precise molecular geometry of the croconate dianion is crucial for its application in materials science, particularly in the design of ferroelectric materials, organic conductors, and coordination polymers.

Molecular Geometry and Structural Parameters

The molecular geometry of the croconate dianion has been extensively studied using single-crystal X-ray diffraction. In its most stable and common form, the dianion exhibits a highly planar structure with D_{5h} symmetry.^[2] This high symmetry implies that all carbon-carbon bonds are of equal length, as are all carbon-oxygen bonds. However, different tautomeric forms, such as one with C_{2v} symmetry, have also been stabilized and characterized.^[4]

Quantitative Geometric Data

The following tables summarize the experimentally determined bond lengths and angles for the croconate dianion in its D5h and C2v valence tautomers. This data is critical for computational modeling and for understanding the electronic structure of the molecule.

Table 1: Bond Lengths of the Croconate Dianion Tautomers[4]

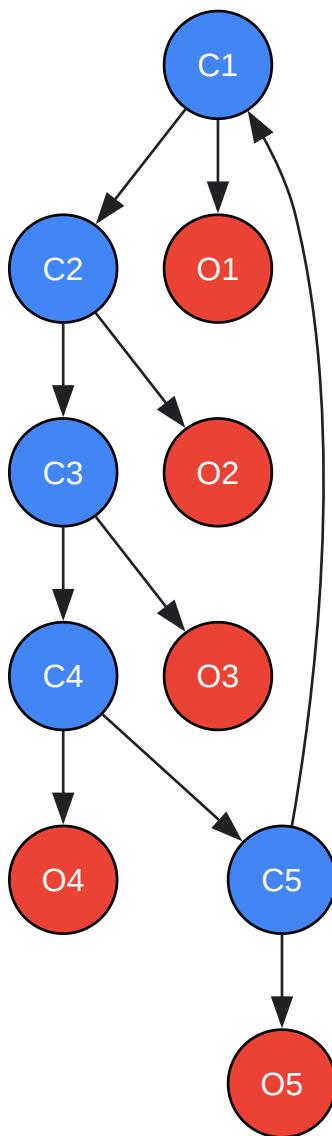
Bond	D5h Tautomer Bond Length (Å)	C2v Tautomer Bond Length (Å)
C1-C2	1.467(2)	1.543(3)
C2-C3	1.467(2)	1.408(3)
C3-C4	1.467(2)	1.408(3)
C4-C5	1.467(2)	1.543(3)
C5-C1	1.467(2)	1.543(3)
C1-O1	1.263(2)	1.222(3)
C2-O2	1.263(2)	1.288(3)
C3-O3	1.263(2)	1.288(3)
C4-O4	1.263(2)	1.288(3)
C5-O5	1.263(2)	1.222(3)

Table 2: Bond Angles of the Croconate Dianion Tautomers[4]

Angle	D5h Tautomer Bond Angle (°)	C2v Tautomer Bond Angle (°)
C5-C1-C2	108.0(1)	107.0(2)
C1-C2-C3	108.0(1)	109.8(2)
C2-C3-C4	108.0(1)	108.2(2)
C3-C4-C5	108.0(1)	108.2(2)
C4-C5-C1	108.0(1)	107.0(2)
O1-C1-C2	126.0(1)	126.5(2)
O1-C1-C5	126.0(1)	126.5(2)
O2-C2-C1	126.0(1)	125.1(2)
O2-C2-C3	126.0(1)	125.1(2)
O3-C3-C2	126.0(1)	125.9(2)
O3-C3-C4	126.0(1)	125.9(2)
O4-C4-C3	126.0(1)	125.9(2)
O4-C4-C5	126.0(1)	125.9(2)
O5-C5-C4	126.0(1)	126.5(2)
O5-C5-C1	126.0(1)	126.5(2)

Visualization of Molecular Structure

The following diagram illustrates the D5h symmetric structure of the croconate dianion, with atom labels corresponding to the data presented in the tables.



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Caption: Molecular structure of the croconate dianion with D5h symmetry.

Experimental Protocols for Structural Characterization

The determination of the molecular geometry of the croconate dianion relies on several key experimental techniques, primarily single-crystal X-ray diffraction and vibrational spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Methodology:

- Crystal Growth: High-quality single crystals of a croconate salt are grown from a supersaturated solution. Common methods include slow evaporation of the solvent, slow cooling of a saturated solution, or liquid diffusion.[5][6][7] The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop after being flash-cooled in liquid nitrogen.[6]
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated. The diffraction pattern, consisting of a series of reflections (spots), is recorded on a detector.[6]
- Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.[8]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the symmetry and bonding within the croconate dianion, complementing the data from X-ray diffraction.

Methodology:

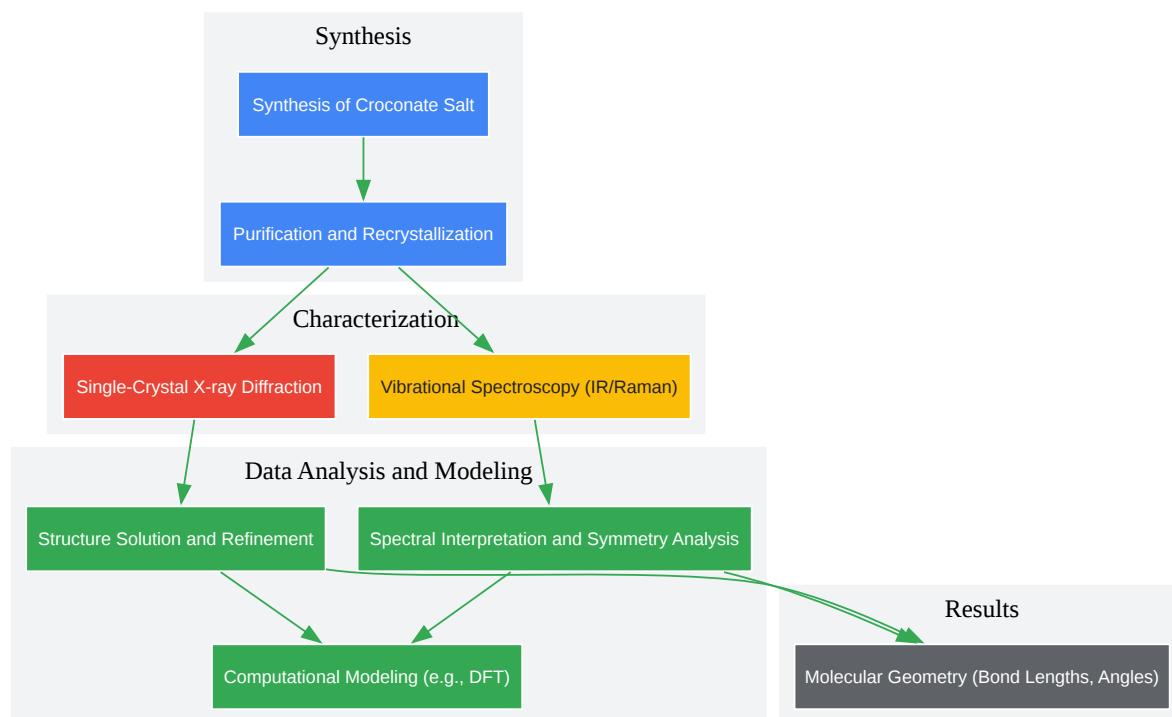
- Sample Preparation: For infrared (IR) spectroscopy, the crystalline croconate salt is typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet. For Raman spectroscopy, the crystalline powder can be analyzed directly.
- Infrared (IR) Spectroscopy: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The sample is irradiated with infrared light, and the absorbance is measured

as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

- **Raman Spectroscopy:** The crystalline sample is placed in the path of a high-intensity monochromatic laser beam.^[9] The scattered light is collected, typically at a 90° or 180° angle to the incident beam, and passed through a spectrometer to a detector.^[10] The Raman spectrum consists of peaks at frequencies that are shifted from the incident laser frequency, corresponding to the vibrational modes of the molecule. The number and positions of the observed IR and Raman bands can be correlated with the molecular symmetry (e.g., D5h), as predicted by group theory.^[2]

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for the synthesis and structural characterization of croconate dianion salts.



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Caption: Workflow for the characterization of the croconate dianion.

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